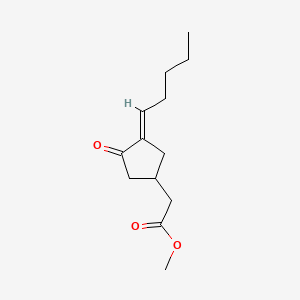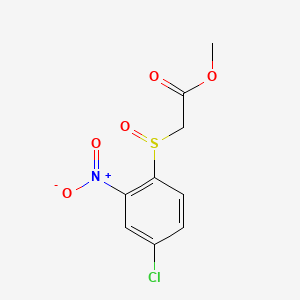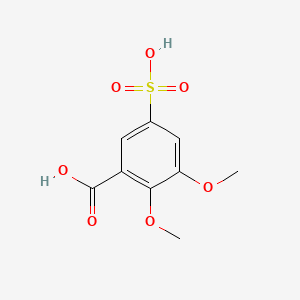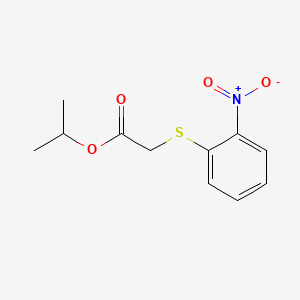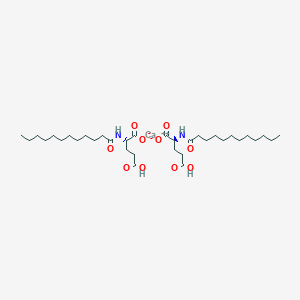![molecular formula C14H18N2OS B12665351 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one CAS No. 69577-09-9](/img/structure/B12665351.png)
2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula C14H18N2OS and a molecular weight of 262.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a benzisothiazole moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-chloroethylamine hydrochloride with 1,2-benzisothiazol-3(2H)-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzisothiazole or piperidine derivatives.
Aplicaciones Científicas De Investigación
2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one
- This compound derivatives
- Other benzisothiazole derivatives
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a benzisothiazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity .
Propiedades
Número CAS |
69577-09-9 |
|---|---|
Fórmula molecular |
C14H18N2OS |
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
2-(2-piperidin-1-ylethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H18N2OS/c17-14-12-6-2-3-7-13(12)18-16(14)11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2 |
Clave InChI |
CVYVBEZFLKAOSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




